molecular formula C28H21ClN2O3S B4677693 2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4,6-bis(4-methoxyphenyl)nicotinonitrile

2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4,6-bis(4-methoxyphenyl)nicotinonitrile

Cat. No. B4677693
M. Wt: 501.0 g/mol
InChI Key: RUPVLBUBHSYEQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4,6-bis(4-methoxyphenyl)nicotinonitrile, commonly known as COTI-2, is a small molecule drug that has gained attention in recent years due to its potential therapeutic applications. COTI-2 is a member of the thiosemicarbazone family of compounds, which are known for their diverse biological activities, including anti-cancer and anti-viral properties.

Mechanism of Action

The mechanism of action of COTI-2 is not fully understood, but it is thought to work by inhibiting the mutant p53 protein, which is commonly found in cancer cells. Mutant p53 is known to promote tumor growth and survival, and inhibiting its activity can lead to cancer cell death. COTI-2 has also been shown to activate the wild-type p53 protein, which is responsible for regulating cell growth and preventing the formation of tumors.
Biochemical and Physiological Effects:
COTI-2 has been shown to have a number of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis (cell death), and inhibition of tumor growth in animal models. It has also been shown to have low toxicity in normal cells, suggesting that it may have a favorable safety profile for use in humans.

Advantages and Limitations for Lab Experiments

One advantage of COTI-2 is its broad-spectrum anti-tumor activity, which makes it a promising candidate for the development of new cancer treatments. Another advantage is its low toxicity in normal cells, which suggests that it may have a favorable safety profile for use in humans. One limitation of COTI-2 is its relatively low yield in the synthesis process, which may limit its availability for research and development.

Future Directions

There are many potential future directions for research on COTI-2. One area of interest is the development of new formulations and delivery methods to improve its efficacy and reduce side effects. Another area of interest is the development of combination therapies that incorporate COTI-2 with other anti-cancer drugs to enhance its anti-tumor activity. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of COTI-2 in humans.

Scientific Research Applications

COTI-2 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to have anti-tumor activity against a wide range of cancer cell lines, including breast, lung, colon, and pancreatic cancer cells. COTI-2 has also been shown to be effective against cancer stem cells, which are known to be resistant to conventional chemotherapy. In addition to its anti-cancer properties, COTI-2 has also been studied for its potential anti-viral activity against HIV-1 and other viruses.

properties

IUPAC Name

2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4,6-bis(4-methoxyphenyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21ClN2O3S/c1-33-22-11-5-18(6-12-22)24-15-26(19-7-13-23(34-2)14-8-19)31-28(25(24)16-30)35-17-27(32)20-3-9-21(29)10-4-20/h3-15H,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUPVLBUBHSYEQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-4,6-bis(4-methoxyphenyl)pyridine-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4,6-bis(4-methoxyphenyl)nicotinonitrile
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2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4,6-bis(4-methoxyphenyl)nicotinonitrile
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2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4,6-bis(4-methoxyphenyl)nicotinonitrile
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2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4,6-bis(4-methoxyphenyl)nicotinonitrile
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2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4,6-bis(4-methoxyphenyl)nicotinonitrile
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2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4,6-bis(4-methoxyphenyl)nicotinonitrile

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